(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride
Description
Structural Characteristics and IUPAC Nomenclature
The compound this compound, identified by CAS number 913835-43-5, represents a complex organoboron molecule combining a phenylboronic acid component with a methylpiperazine group through a carbamoyl linkage. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the compound is formally named [4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride.
The molecular structure features a phenyl ring substituted with a boronic acid group (B(OH)₂) at the para position. This phenyl ring is also connected to a carbamoyl group (C=O-N), which in turn links to a 4-methylpiperazine unit. The compound exists as a hydrochloride salt, with protonation most likely occurring at the basic nitrogen of the piperazine ring.
The molecular formula is C₁₂H₁₉BClN₃O₃, with a calculated molecular weight of 299.56 g/mol. This formula indicates the presence of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 1 chlorine atom (as the hydrochloride), 3 nitrogen atoms, and 3 oxygen atoms.
Physical characterization reveals that this compound is a solid at room temperature with a melting point range of 187-189°C. For stability purposes, the compound is typically stored in sealed containers at room temperature or under refrigeration at 2-8°C.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | [4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride |
| CAS Number | 913835-43-5 |
| Molecular Formula | C₁₂H₁₉BClN₃O₃ |
| Molecular Weight | 299.56 g/mol |
| Physical State | Solid |
| Melting Point | 187-189°C |
| MDL Number | MFCD09027217 |
| InChI Key | DPTCRDJSYQTDGH-UHFFFAOYSA-N |
The structural composition includes several key functional groups that contribute to its chemical properties and potential applications:
- The boronic acid group (B(OH)₂) functions as a Lewis acid due to the electron-deficient nature of the boron atom.
- The carbamoyl linkage (C=O-N) provides a rigid connection between the phenyl ring and the piperazine moiety.
- The 4-methylpiperazine ring contains two nitrogen atoms with different environments – one participates in the carbamoyl linkage, and the other bears a methyl substituent.
- The hydrochloride salt formation typically occurs at the more basic nitrogen position of the piperazine ring.
Historical Development of Boronic Acid-Piperazine Hybrid Compounds
The historical trajectory of boronic acid chemistry begins in the 19th century, with the first preparation and isolation of a boronic acid reported by Frankland in 1860. This pioneering work involved the oxidation of triethylborane in ambient air to produce ethylboronic acid. However, the integration of boronic acids with piperazine moieties represents a much more recent development in organoboron chemistry.
Boronic acids are the products of the second oxidation of boranes and demonstrate remarkable stability to atmospheric oxidation compared to borinic acids (products of the first oxidation). The third oxidation product, boric acid, is highly stable and relatively benign to humans. This oxidation stability hierarchy constitutes a fundamental aspect of boronic acid chemistry that has influenced their development and applications.
A critical advancement that propelled boronic acid chemistry forward was the discovery of the Suzuki-Miyamura coupling reaction in 1979. This carbon-carbon bond-forming reaction between an alkenyl borane or catecholate and an aryl halide, catalyzed by palladium in the presence of a base, significantly increased research focus on boronic acids. The reaction has undergone numerous refinements since its initial discovery, with optimized conditions for various catalysts, ligands, bases, solvents, and additives.
The development of piperazine derivatives of boronic acids emerged as researchers began exploring the potential of combining different functional groups with boronic acids to create compounds with novel properties. A significant study published in 2015 demonstrated that "the combination of a piperazine and boronic groups within one molecule can result in a totally novel biological activity". This research described a series of benzyl piperazine derivatives of boronic acids obtained through an amination-reduction reaction of 2-formylphenylboronic acid with N-substituted piperazines.
Within the last two decades, there have been major advances in boron organic chemistry, with new methods and catalysts discovered that have made the incorporation of boron functional groups into complex molecules more accessible and practicable. This progress has facilitated the expansion of boron-containing compounds, including those with heterocyclic components like piperazine.
Position in Contemporary Organoboron Chemistry
In the landscape of modern organoboron chemistry, this compound occupies a notable position as a hybrid compound that combines the Lewis acidic properties of boronic acids with the structural features of piperazine derivatives. This integration of functional groups exemplifies the ongoing trend in contemporary chemistry toward creating multifunctional molecules with tailored properties.
Boronic acids have gained prominence in synthetic chemistry due to their unique properties as mild organic Lewis acids with a mitigated reactivity profile. Their stability, ease of handling, low toxicity, and ultimate degradation into environmentally friendly boric acid make them particularly attractive for various applications. These qualities have earned boronic acids recognition as "green" compounds, aligning with the growing emphasis on sustainable chemistry.
The structural features of this compound position it within several important categories of boronic acid derivatives:
Phenylboronic Acids: The core structure includes a phenylboronic acid moiety, which has been extensively studied for its reactivity in coupling reactions and other transformations. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in non-polar solvents like hexanes and carbon tetrachloride. The planar compound typically forms hydrogen-bonded networks in the solid state.
Carbamoyl-Substituted Boronic Acids: The presence of a carbamoyl group attached to the phenyl ring introduces additional functionality that can influence the compound's chemical behavior and interactions. Similar compounds like (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid (CAS: 871333-04-9) demonstrate the versatility of this structural motif.
Piperazine-Containing Boronic Acids: The incorporation of a 4-methylpiperazine unit represents a specific structural modification that has been explored for creating compounds with distinct properties. Research has shown that piperazine derivatives of boronic acids can display several structural features that make them promising candidates for various applications.
Table 2: Structural Comparison of this compound with Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference from Target Compound |
|---|---|---|---|
| This compound | 913835-43-5 | C₁₂H₁₉BClN₃O₃ | Reference compound |
| [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | 229009-40-9 | C₁₁H₁₇BN₂O₂ | Lacks carbamoyl linkage; direct phenyl-piperazine bond |
| (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid | 957103-93-4 | C₁₂H₁₇BN₂O₃ | Meta-substitution instead of para-substitution |
| (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid | 871333-04-9 | C₁₀H₁₄BNO₃ | Ethyl/methyl amide instead of piperazine |
| (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid | 850568-21-7 | C₁₃H₁₈BNO₃ | Piperidine instead of piperazine |
The structural diversity of boronic acid derivatives continues to expand as researchers explore new combinations and modifications. Comparative analysis reveals that subtle structural differences, such as the position of substituents on the phenyl ring or the nature of the linkage between the boronic acid and piperazine moieties, can significantly influence their properties.
For instance, the meta-substituted analog, (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid (CAS: 957103-93-4), would be expected to exhibit different spatial arrangements and potentially different reactivity patterns compared to the para-substituted compound that is the focus of this article. Similarly, compounds that incorporate piperidine rings instead of piperazine, such as (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid (CAS: 850568-21-7), represent another structural variation within this family of boronic acid derivatives.
The synthetic pathways to these compounds typically involve either the formation of a boronic acid-containing precursor followed by coupling with the piperazine component, or the introduction of the boronic acid group onto a pre-formed piperazine-containing molecule. These synthetic approaches have benefited from advances in palladium-catalyzed coupling reactions and other modern synthetic methodologies.
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O3.ClH/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(5-3-10)13(18)19;/h2-5,18-19H,6-9H2,1H3,(H,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCRDJSYQTDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN2CCN(CC2)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling
Catalysts: Effective palladium catalysts include tetrakis(triphenylphosphine)palladium(0), palladium(II) chloride, bis(triphenylphosphine)palladium(II) dichloride, and palladium acetate. Among these, tetrakis(triphenylphosphine)palladium(0) is preferred for its balance of cost and reaction efficiency.
Bases: Both organic and inorganic bases are used, such as potassium carbonate, which facilitates the transmetalation step.
Solvents: A variety of solvents have been employed, including alcohols, nitriles (e.g., acetonitrile), esters, hydrocarbons, chloro solvents (e.g., dichloromethane), ketones, ethers, and water or mixtures thereof. Hydrocarbon solvents are often preferred for their inertness.
Temperature: Reaction temperatures range from 30°C to 120°C, with an optimal range of 70–75°C to maximize yield and minimize reaction time.
Reaction Time: Typically, reactions complete within 3–4 hours under optimized conditions.
Example Procedure:
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde reacts with 4-chlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in acetonitrile at 75–80°C for 3 hours to yield the corresponding biphenyl aldehyde intermediate with good yield.
Introduction of the 4-Methylpiperazinyl Carbamoyl Group
The carbamoyl linkage involving 4-methylpiperazine is introduced via amide bond formation or carbamoylation reactions.
Synthesis of Di(4-methylpiperazin-1-yl)methanone Intermediate
Step 1: Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile (4–6 times the weight of the starting material).
Step 2: Add triethylamine as a base, followed by slow dropwise addition of N-methylpiperazine at room temperature, stirring for 2–6 hours until completion.
Step 3: Quench the reaction by pouring into water and extract the aqueous phase with dichloromethane or ethyl acetate (5–20 times the volume of starting material, preferably dichloromethane at 8–12 times volume).
Step 4: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude product.
Step 5: Purify by recrystallization or silica gel chromatography to afford high-purity di(4-methylpiperazin-1-yl)methanone with yields around 90% and purity above 94%.
Final Assembly and Purification of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic Acid Hydrochloride
The boronic acid intermediate and the di(4-methylpiperazin-1-yl)methanone are coupled under controlled conditions to form the target compound.
Purification involves dissolving or suspending the crude product in suitable solvents (e.g., isopropanol, water mixtures), followed by crystallization or filtration.
The hydrochloride salt is typically obtained by treating the free base with aqueous hydrochloric acid under heating (75–80°C) for several hours, then cooling to precipitate the hydrochloride salt.
Washing with isopropanol and drying yields the final product as a solid with high purity.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Solvents | Catalyst/Base | Temperature | Time | Yield & Purity |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde + 4-chlorophenylboronic acid | Acetonitrile | Pd(PPh3)4, K2CO3 | 70–75°C | 3–4 h | Good yield (not specified) |
| Carbamoylation | 1-chloroformyl-4-methylpiperazine hydrochloride + N-methylpiperazine + triethylamine | THF, DCM, or acetonitrile | Triethylamine | Room temp (25–30°C) | 2–6 h | ~91% yield, 94% purity |
| Hydrochloride Salt Formation | Free base + aqueous HCl | Isopropanol, water | — | 75–80°C | 6 h + cooling | High purity solid |
Research Findings and Optimization Notes
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) offers a cost-effective and efficient catalyst choice compared to palladium acetate, which is expensive and can lead to incomplete reactions.
Solvent Effects: Polar aprotic solvents like acetonitrile enhance reaction rates and yields in coupling steps. Dichloromethane is preferred for extraction and purification due to its favorable partitioning properties.
Temperature Control: Maintaining 70–75°C during coupling optimizes reaction rates and product yield, reducing reaction time to 3–4 hours.
Purification: Recrystallization and silica gel chromatography are effective for removing impurities, ensuring high purity of intermediates and final products.
Scalability: The described methods have been demonstrated on gram scales with consistent yields and purity, indicating suitability for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the piperazine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structure and Characteristics
The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols, making it useful in various applications including drug delivery systems and sensor technologies.
Medicinal Chemistry
Boronic acids, including this compound, are widely studied for their role as inhibitors in various biological pathways. They interact with enzymes and proteins, making them valuable in drug design.
Case Studies
- Inhibition of Proteases : Studies have shown that boronic acids can serve as effective inhibitors of serine proteases, which are involved in numerous physiological processes and disease states. The specific compound under discussion has been evaluated for its inhibitory effects on certain peptidases, demonstrating promising results in reducing enzyme activity .
Drug Delivery Systems
The unique properties of boronic acids allow them to be utilized in drug delivery systems where controlled release is essential. The ability to form complexes with biomolecules enhances the stability and bioavailability of therapeutic agents.
Research Findings
- Supramolecular Chemistry : Research indicates that boronic acids can form dynamic covalent networks that respond to environmental changes (e.g., pH, temperature), making them suitable for smart drug delivery applications . This adaptability can lead to improved therapeutic outcomes by ensuring that drugs are released at the target site under specific conditions.
Materials Science
The incorporation of boronic acids into polymer matrices can enhance material properties such as mechanical strength and thermal stability.
Innovative Applications
- Vitrimer Networks : Boronic acids have been used to create vitrimers—materials that can be reshaped upon heating while maintaining their structural integrity. This application is particularly relevant in developing recyclable materials that can be processed multiple times without degradation .
Biosensors
The ability of boronic acids to selectively bind to diols makes them excellent candidates for biosensor applications.
Development Insights
Mechanism of Action
The mechanism of action of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Boronic Acid Derivatives
Performance in Cross-Coupling Reactions
Boronic acids with bulky substituents (e.g., naphthalene derivatives) exhibit lower reactivity in Suzuki-Miyaura couplings due to steric hindrance . The target compound’s 4-methylpiperazine carbamoyl group provides moderate steric bulk, balancing reactivity and stability. In contrast, the hydroxyethyl-piperazine analogue may exhibit slower coupling kinetics due to hydrogen bonding with the hydroxyl group.
Pharmacological and Industrial Relevance
- The target compound’s 4-methylpiperazine group is advantageous for interactions with biological targets (e.g., kinase inhibitors), whereas the hydroxyethyl variant may prioritize solubility for intravenous formulations.
- The aminoethyl-carbamoyloxy derivative is specialized for nuclear localization, a niche application compared to the broader synthetic utility of the target compound.
Research Findings and Challenges
- Stability : Hydrochloride salts (e.g., target compound ) generally offer better shelf-life than free boronic acids, which are prone to protodeboronation.
Biological Activity
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₉BClN₃O₃
- Molecular Weight : 299.56 g/mol
- CAS Number : Not available
- Purity : Typically around 98% .
Boronic acids, including this compound, are known to interact with various biological molecules through reversible covalent bonding. This interaction is particularly significant in the context of:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
- Drug Delivery Systems : They can form complexes with polyhydroxy compounds, enhancing the solubility and bioavailability of hydrophobic drugs. This property is crucial for developing drug delivery systems that respond to physiological conditions .
Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. The compound has been investigated for its role in:
- Targeting Cancer Cells : It has shown efficacy in inhibiting the growth of various cancer cell lines by interfering with cellular signaling pathways.
- Combination Therapies : When used in conjunction with established chemotherapeutics, it enhances the overall therapeutic effect by improving drug solubility and stability .
Case Studies
-
Study on Drug Delivery Systems :
A study demonstrated that phenylboronic acid derivatives could solubilize curcumin, a poorly soluble anticancer agent. The resulting nanoconstructs exhibited improved loading capacity and pH-responsive release profiles, suggesting a promising application for this compound in enhancing the delivery of hydrophobic drugs . -
Inhibition of Enzymatic Activity :
Research indicated that this compound could effectively inhibit certain proteases involved in cancer progression. The mechanism involved the formation of stable complexes with the enzyme's active site, leading to reduced enzymatic activity and subsequent tumor growth inhibition .
Toxicological Profile
The safety profile of this compound has been evaluated in various preclinical studies:
- Eye Irritation Potential : Classified as an eye irritant (GHS category 2), it requires appropriate handling precautions .
- Environmental Impact : Limited data is available regarding its environmental toxicity, necessitating further studies to assess its ecological safety.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits serine proteases and other enzymes through covalent bonding. |
| Anticancer Properties | Demonstrates efficacy against various cancer cell lines; enhances effects when combined with other drugs. |
| Drug Delivery Enhancement | Improves solubility and bioavailability of hydrophobic drugs through complex formation. |
| Toxicity | Eye irritant; requires caution during handling. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a boronic acid-containing aryl precursor with a 4-methylpiperazine derivative via carbamoyl linkage. Reductive amination (e.g., using NaBHCN in anhydrous methanol under nitrogen) is critical for introducing the piperazine moiety . Post-synthetic purification via reverse-phase HPLC ensures high purity (>95%) . Optimizing stoichiometry and reaction time (e.g., 24–48 hours) minimizes side products like unreacted boronic acid intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) resolves the carbamoyl and piperazine protons, while infrared (IR) spectroscopy confirms the boronic acid (B-O) and carbonyl (C=O) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystalline) provides absolute configuration . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the primary research applications of this compound in drug discovery?
- Methodological Answer : The boronic acid moiety enables reversible covalent interactions with diols (e.g., sugars or serine proteases), making it valuable in targeted drug delivery and enzyme inhibition studies . Its piperazine group enhances solubility and pharmacokinetics, facilitating use in kinase inhibitor development . Applications include proteasome inhibition assays and boron neutron capture therapy (BNCT) prototypes .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or piperazine substitution) affect the compound’s binding affinity and selectivity in kinase inhibition?
- Methodological Answer : Fluorination at the phenyl ring (meta/para positions) enhances electron-withdrawing effects, improving binding to ATP pockets in kinases like EGFR . Substituting 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) reduces off-target effects but may decrease solubility . Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts, while molecular docking simulations predict steric clashes .
Q. What strategies mitigate hydrolysis of the boronic acid group during formulation, and how is stability assessed?
- Methodological Answer : Lyophilization in pH 7.4 buffers (e.g., PBS) minimizes hydrolysis. Encapsulation in liposomes or cyclodextrin complexes improves shelf life . Stability is monitored via B NMR to track boronic acid integrity, and LC-MS detects degradation products (e.g., boric acid) under accelerated storage conditions (40°C/75% RH) .
Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved in preclinical studies?
- Methodological Answer : Dose-ranging studies in rodent models (OECD Guidelines 423/425) clarify acute toxicity thresholds . Chronic toxicity is assessed via 28-day repeated-dose assays, with histopathology focusing on renal/hepatic systems due to boronic acid excretion pathways . Conflicting data often arise from species-specific metabolic differences; cross-validating with in vitro hepatocyte models resolves discrepancies .
Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis?
- Methodological Answer : Gradient elution (e.g., 65:35 methanol:buffer with 0.1% trifluoroacetic acid) on a C18 column improves peak separation . For charged impurities, ion-pair chromatography (e.g., using sodium 1-octanesulfonate) enhances resolution. Mass-directed purification isolates impurities for structural identification via NMR .
Data Contradiction Analysis
Q. Why do some studies report high antitumor activity while others show limited efficacy in vivo?
- Methodological Answer : Discrepancies arise from tumor model heterogeneity (e.g., xenograft vs. syngeneic) and boronic acid’s pH-dependent reactivity in hypoxic microenvironments . Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) identifies bioavailability bottlenecks. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) enhances intracellular accumulation in resistant tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
